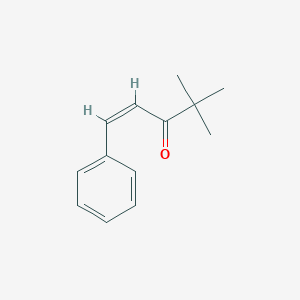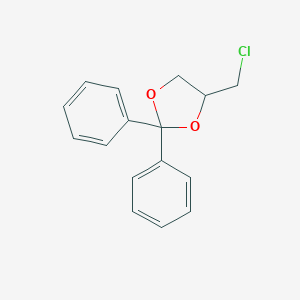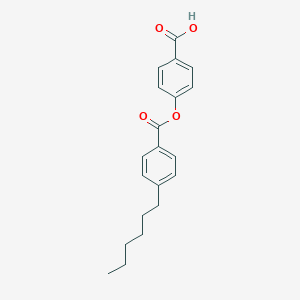![molecular formula C24H20ClN3O3S B187675 N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide CAS No. 6450-46-0](/img/structure/B187675.png)
N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CB-13 and belongs to the family of synthetic cannabinoids. This compound has been found to have potential applications in various fields, including medicine and pharmacology.
Mécanisme D'action
CB-13 is a synthetic cannabinoid that acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, appetite, and mood. CB-13 has been found to bind to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
CB-13 has been found to have various biochemical and physiological effects. In pharmacology, it has been found to have potential anti-cancer, anti-inflammatory, and anti-oxidant effects. In neuroscience, CB-13 has been found to have potential neuroprotective and analgesic effects. In addition, CB-13 has been found to have potential effects on appetite and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
CB-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. In addition, CB-13 has been found to be relatively stable and easy to handle in the lab. However, CB-13 also has some limitations for lab experiments. It is a synthetic compound that may not fully replicate the effects of natural cannabinoids in the body. In addition, CB-13 may have potential side effects that need to be carefully monitored in lab experiments.
Orientations Futures
CB-13 has several potential future directions in scientific research. In pharmacology, it may be studied further for its potential use as a therapeutic agent for various diseases. In neuroscience, it may be studied further for its effects on the endocannabinoid system and its potential use as a treatment for neurological disorders. In addition, CB-13 may be studied further as a tool in chemical biology research, allowing for the study of various physiological processes. Finally, further studies may be conducted to fully understand the limitations and potential side effects of CB-13 in lab experiments.
Méthodes De Synthèse
CB-13 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-ethoxybenzoyl chloride with 2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a base. The resulting product is then reacted with thiourea to form CB-13. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
CB-13 has been found to have potential applications in various fields of scientific research. In pharmacology, it has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In neuroscience, CB-13 has been studied for its effects on the endocannabinoid system and its potential use as a treatment for neurological disorders. In addition, CB-13 has been studied for its potential use as a tool in chemical biology research.
Propriétés
Numéro CAS |
6450-46-0 |
|---|---|
Nom du produit |
N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide |
Formule moléculaire |
C24H20ClN3O3S |
Poids moléculaire |
466 g/mol |
Nom IUPAC |
N-[[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-3-30-17-8-5-15(6-9-17)22(29)28-24(32)27-20-13-16(7-10-18(20)25)23-26-19-11-4-14(2)12-21(19)31-23/h4-13H,3H2,1-2H3,(H2,27,28,29,32) |
Clé InChI |
JMXALNMGUZQCLC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)



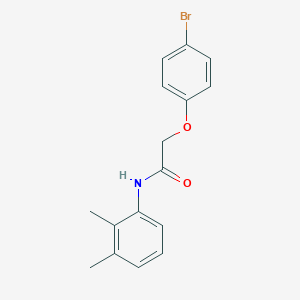
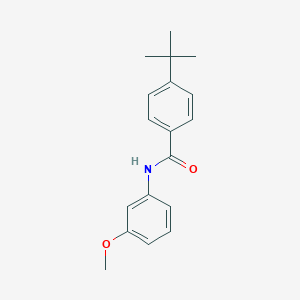



![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)

